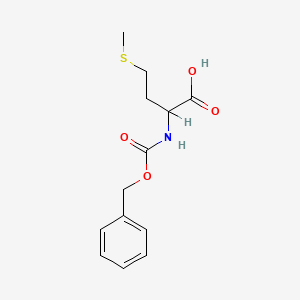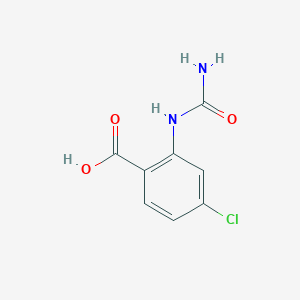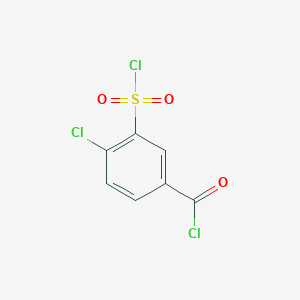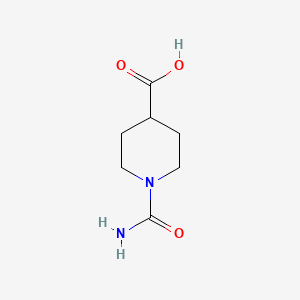
1-(3-Chloro-4-hydroxyphenyl)propan-2-one
Overview
Description
Scientific Research Applications
Antimicrobial and Antiradical Activity
A study explored the synthesis of various compounds including (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are related to 1-(3-Chloro-4-hydroxyphenyl)propan-2-one. These compounds demonstrated antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, and also exhibited antioxidant properties, although their effectiveness was lower compared to certain beta blockers (Čižmáriková et al., 2020).
Computational Insights and Chemical Reactivity
Another study provided computational insights into the molecular structure, electronic properties, and chemical reactivity of a compound closely related to 1-(3-Chloro-4-hydroxyphenyl)propan-2-one. This research used density functional theory to explore the geometrical framework, molecular electrostatic potential surface, and electronic parameters of the compound, providing a deeper understanding of its chemical behavior (Adole et al., 2020).
Non-Linear Optical Properties
The non-linear optical properties of chalcones related to 1-(3-Chloro-4-hydroxyphenyl)propan-2-one have been investigated using density functional theory. This research revealed that these compounds exhibited better non-linear optical responses than the standard p-nitroaniline, suggesting potential applications in photonics and optoelectronics (Singh et al., 2012).
Inactivation of GABA Transaminase
A derivative of 1-(3-Chloro-4-hydroxyphenyl)propan-2-one, specifically 3-chloro-1-(4-hydroxyphenyl)propan-1-one, was found to inactivate GABA transaminase in a time-dependent manner. This could represent a novel strategy for designing more effective inhibitors, potentially impacting neurological research and therapies (Tao et al., 2009).
Fluorescent Properties in Europium(III) Complexes
Research involving ligands related to 1-(3-Chloro-4-hydroxyphenyl)propan-2-one found that these compounds, when complexed with Europium(III), exhibited characteristic emissions, indicating efficient energy transfer. This has implications for developing materials with specific optical properties (Kunpen, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBQBHYJXZYNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544545 | |
| Record name | 1-(3-Chloro-4-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-hydroxyphenyl)propan-2-one | |
CAS RN |
84023-32-5 | |
| Record name | 1-(3-Chloro-4-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3024018.png)
![N-[4-(Hydrazinocarbonyl)phenyl]benzamide](/img/structure/B3024019.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile](/img/structure/B3024021.png)
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3024022.png)
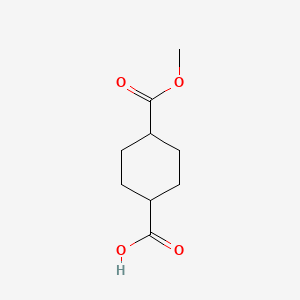
![4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride](/img/structure/B3024027.png)
